molecular formula C20H20N6 B12684021 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile CAS No. 19160-02-2

3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile

Cat. No.: B12684021
CAS No.: 19160-02-2
M. Wt: 344.4 g/mol
InChI Key: BSKYDTKKRYMJJY-LFIBNONCSA-N
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Description

3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile is a complex organic compound known for its unique structural properties. It features a triazinan ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions. The process begins with the formation of the triazinan ring, followed by the introduction of the phenyl and acrylonitrile groups. Common reagents used include dimethylamine, phenylacetonitrile, and various catalysts to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions but generally include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.

Scientific Research Applications

3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

19160-02-2

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

(Z)-3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile

InChI

InChI=1S/C20H20N6/c1-20(2)25-18(22)24-19(23)26(20)17-10-6-7-14(12-17)11-16(13-21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H4,22,23,24,25)/b16-11+

InChI Key

BSKYDTKKRYMJJY-LFIBNONCSA-N

Isomeric SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)/C=C(\C#N)/C3=CC=CC=C3)N)N)C

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C(C#N)C3=CC=CC=C3)N)N)C

Origin of Product

United States

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